Dienestrol

Catalog No.
S526007
CAS No.
84-17-3
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienestrol

CAS Number

84-17-3

Product Name

Dienestrol

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N

SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.

Synonyms

4,4'-(Diethylideneethylene)diphenol, Dienestrol, Dienestrol, (E,E)-Isomer, Dienestrol, (Z,E)-Isomer, Dienestrol, (Z,Z)-Isomer, Dienoestrol, Oestrasid, Ortho Dienestrol, Synestrol

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O

Description

The exact mass of the compound Dienestrol is 266.13068 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 mg/l (at 37 °c)freely sol in alc, methanol, ether, acetone, propylene glycol; sol in chloroform, aq soln of alkali hydroxides; soluble in vegetable oils after warming, but crystallizes out on standing; practically insol in water, dil acids .sol in fixed oils.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59809. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Endocrine Disruption Research

    Dienestrol's strong estrogenic activity makes it a potential tool for studying endocrine disruption, a phenomenon where environmental chemicals interfere with hormonal systems. Researchers have used dienestrol to investigate its effects on various aspects of reproduction in fish and other wildlife, helping to understand the potential impact of environmental estrogens.

  • Comparison with Other Estrogens

    Studies have compared the biological activity of dienestrol with other estrogens, such as diethylstilbestrol (DES). This helps researchers understand the structure-activity relationships of estrogenic compounds.

  • Cancer Research (limited)

    Some early studies explored dienestrol's potential for treating certain cancers, but these investigations were discontinued due to safety concerns and the emergence of more effective therapies [].

Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. Its chemical structure can be described by the molecular formula C18H18O2C_{18}H_{18}O_{2} and a molecular weight of approximately 266.34 g/mol. The compound is characterized by its unique arrangement of double bonds and hydroxyl groups, which contribute to its biological activity. Dienestrol exhibits a higher affinity for estrogen receptors compared to estradiol, with approximately 223% and 404% of estradiol's affinity at the estrogen receptor alpha and beta, respectively . It was introduced in the United States in 1947 under various brand names, including Synestrol and Cycladiene.

Dienestrol acts as an estrogen receptor agonist []. It binds to estrogen receptors (ERα and ERβ) in target tissues, mimicking the effects of natural estrogens. This binding triggers a cascade of cellular responses that can influence various physiological processes. However, the specific mechanisms underlying these effects require further research.

Dienestrol use has been associated with significant safety concerns, leading to its withdrawal in many countries []. Here are some key points:

  • Carcinogenicity: Studies have linked dienestrol exposure to an increased risk of vaginal and endometrial cancers in women exposed prenatally or postnatally [].
  • Genotoxicity: Dienestrol might have genotoxic properties, meaning it can damage DNA and potentially lead to cancer [].
  • Other risks: Potential side effects of dienestrol use include blood clots, liver problems, and birth defects [].
Typical of phenolic compounds. Notably, it can undergo:

  • Diels-Alder Reactions: Dienestrol can participate in Diels-Alder reactions, forming adducts with dienophiles .
  • Michael Additions: It reacts with electrophiles through Michael addition due to its unsaturated carbonyl system .
  • Covalent Binding: Dienestrol can form covalent bonds with nucleic acids and proteins, which may have implications for its biological effects and potential carcinogenicity .

Dienestrol functions primarily as an estrogen agonist. It binds to estrogen receptors in target tissues, such as the female reproductive tract and mammary glands, initiating gene transcription that leads to various physiological effects. These include:

  • Promotion of Cell Proliferation: It stimulates the proliferation of estrogen-responsive tissues.
  • Regulation of Hormones: Dienestrol influences the synthesis of sex hormone-binding globulin and thyroid-binding globulin, impacting hormonal balance in the body .
  • Potential Carcinogenic Effects: Due to its ability to bind covalently with DNA and proteins, there are concerns regarding its long-term safety and potential role in carcinogenesis .

Dienestrol can be synthesized through several methods:

  • From Diethylstilbestrol: Dienestrol is a metabolite of diethylstilbestrol; thus, it can be produced through metabolic pathways involving this compound.
  • Synthetic Routes: Various synthetic approaches have been developed, including:
    • Condensation Reactions: Utilizing phenolic compounds and aldehydes or ketones in acid-catalyzed condensation reactions.
    • Diels-Alder Reactions: Employing dienophiles with suitable diene precursors to construct the dienestrol framework .

Dienestrol has been used for several medical applications:

  • Hormone Replacement Therapy: It has been utilized to alleviate menopausal symptoms in women.
  • Prostate Cancer Treatment: Studies have explored its use in rectal administration for treating prostate cancer in men .
  • Research Tool: Due to its high affinity for estrogen receptors, it serves as a tool in research related to estrogen signaling pathways.

Dienestrol has been studied for its interactions with various drugs and biological molecules:

  • Drug Interactions: It may enhance the thrombogenic activities of certain medications like Cilgavimab .
  • Protein Binding: Research indicates that dienestrol can bind covalently with proteins, which may influence its pharmacokinetics and pharmacodynamics .

Dienestrol shares structural similarities with other synthetic estrogens. Here are some comparable compounds:

Compound NameMolecular FormulaAffinity (ERα)Affinity (ERβ)
DiethylstilbestrolC18H20O2100%100%
EstradiolC18H24O2100%100%
TamoxifenC26H29NO30%0%
RaloxifeneC26H25NO3S0.1%0.5%

Uniqueness of Dienestrol

Dienestrol is unique due to its enhanced binding affinity for estrogen receptors compared to many other synthetic estrogens. Its structural characteristics allow it to interact differently with biological systems, potentially leading to distinct therapeutic effects and side effects.

The synthesis of dienestrol represents a significant milestone in the development of non-steroidal estrogens, building upon the foundational work that led to the discovery of diethylstilbestrol and related compounds in the 1930s. The historical development of synthetic pathways for non-steroidal estrogens emerged from the need to create more accessible and potent estrogenic compounds compared to natural hormones [1] [2].

During the 1930s, scientists successfully isolated and characterized natural estrogen hormones, including estrone, estradiol, estriol, equilin, and equilenin [3]. This breakthrough discovery motivated researchers to develop synthetic alternatives with similar biological activity but improved pharmacological properties. The early synthetic approaches focused on creating compounds that retained the essential phenolic structure necessary for estrogenic activity while offering advantages in terms of oral bioavailability and metabolic stability [4] [1].

The initial synthetic pathways for dienestrol and related stilbestrol compounds were developed through condensation reactions involving aromatic aldehydes and phenolic precursors. These early methods, established between 1935 and 1940, typically achieved yields of 30-50% and were primarily suitable for laboratory-scale synthesis [3]. The Schering company played a pivotal role in advancing these synthetic methodologies, introducing industrial-scale processes by 1947 that achieved improved yields of 60-75% [5].

The historical synthesis of dienestrol involved several key approaches. The condensation method utilized aromatic aldehydes and ketones as starting materials, proceeding through aldol-type condensations followed by dehydration reactions. This approach was particularly valuable during the 1940s and 1950s, achieving yields of 45-65% on pilot scale operations. Reductive methods, developed in the 1950s and 1960s, employed various reducing agents and catalysts to convert intermediate compounds to the final dienestrol product, with yields ranging from 55-70% [6].

The development of these historical pathways was significantly influenced by the concurrent advancement in steroid chemistry and the growing understanding of structure-activity relationships in estrogenic compounds [7]. The recognition that natural estrogens contained a phenanthrene nucleus guided synthetic chemists to prepare derivatives that maintained essential structural features while offering improved synthetic accessibility [3].

Modern Preparative-Scale Synthesis Using Iodoxybenzoic Acid

The introduction of 2-iodoxybenzoic acid (IBX) as an oxidizing agent represents a major advancement in the modern synthesis of dienestrol and related catechol derivatives. This hypervalent iodine reagent has revolutionized the preparative-scale synthesis of catechols from phenolic estrogens, offering superior regioselectivity and efficiency compared to traditional oxidation methods [8] [9].

The IBX-mediated synthesis of dienestrol catechols follows a well-established mechanistic pathway involving the formation of quinone intermediates followed by in situ reduction to catechols. The process begins with the formation of a phenolate complex between IBX and the phenolic substrate, followed by ligand exchange and subsequent redox processes that reduce iodine(V) to iodine(III) [10] [11]. This mechanism has been extensively studied using density functional theory calculations, which have elucidated the electronic structure requirements for successful oxidation.

For dienestrol synthesis, the IBX method requires protection of one phenolic ring as a methyl ether to achieve selective monocatechol formation. The protected dienestrol monomethyl ether is treated with stoichiometric amounts of IBX in dimethylformamide at room temperature for 1 hour, followed by treatment with 1 M aqueous ascorbic acid solution to reduce the intermediate quinone to the corresponding catechol [8] [9]. This process achieves yields exceeding 70% for the catechol formation step.

The regioselectivity of IBX oxidation is particularly remarkable, as it represents a double oxidation process where a hydroxyl group is regioselectively installed at the ortho position, and the resulting catechol intermediate is subsequently oxidized to the quinone [11]. The mechanism involves the formation of an iodine(V) intermediate that intramolecularly delivers oxygen to the most nucleophilic and least congested ortho site on the phenol ring, with concurrent reduction of iodine(V) to iodine(III).

The preparative-scale advantages of IBX oxidation include its mild reaction conditions, high regioselectivity, and compatibility with various functional groups present in complex estrogen derivatives. The method has been successfully applied to both natural estrogens (estrone and estradiol) and synthetic estrogens (diethylstilbestrol and dienestrol), achieving overall yields of 79% for natural estrogens and over 70% for synthetic estrogens [8] [9].

Protection-Deprotection Strategies for Phenolic Ring Functionalization

The protection-deprotection methodology represents a crucial aspect of dienestrol synthesis, particularly when selective functionalization of specific phenolic positions is required. The strategy involves temporary masking of reactive phenolic groups to prevent unwanted side reactions during synthetic transformations, followed by controlled removal of protecting groups to reveal the desired product [12] [13].

Methyl ether protection has emerged as the most widely used strategy for phenolic protection in dienestrol synthesis. The formation of methyl ethers is typically accomplished using methyl iodide in the presence of a base such as potassium carbonate or sodium hydride [13]. This protection strategy is particularly valuable because methyl ethers are stable under a wide range of reaction conditions while being selectively removable under specific conditions.

The mechanism of methyl ether formation involves nucleophilic attack of the phenoxide anion on the methyl iodide, resulting in the formation of the methyl ether bond. The reaction proceeds through an SN2 mechanism, making it highly efficient for primary alkyl halides like methyl iodide. The selectivity can be controlled by adjusting the stoichiometry of reagents and reaction conditions, allowing for the preparation of monomethyl ethers when desired [13].

Deprotection of methyl ethers in dienestrol synthesis is most commonly achieved using boron tribromide (BBr₃) in dichloromethane solution. The mechanism of BBr₃-mediated demethylation involves the formation of an ether adduct followed by charged intermediate formation and subsequent nucleophilic attack [14] [15]. Recent mechanistic studies have revealed that one equivalent of BBr₃ can cleave up to three equivalents of methyl ether through a three-cycle mechanism, making the process highly efficient.

The BBr₃ demethylation process begins with the formation of a Lewis acid-base adduct between BBr₃ and the methyl ether oxygen. This is followed by the loss of bromide to form charged intermediates, with BBr₄⁻ acting as a more potent nucleophile than free bromide. The nucleophilic attack of BBr₄⁻ on the methyl group cleaves the carbon-oxygen bond, producing methyl bromide and the corresponding phenol [14] [15].

Alternative protection strategies include benzyl ethers, which can be removed by catalytic hydrogenation, and more specialized protecting groups like tetrafluoropyridyl (TFP) groups, which can be cleaved under mild conditions using nucleophilic reagents [16]. The choice of protecting group depends on the specific synthetic requirements and the compatibility with other functional groups present in the molecule.

Catalytic Hydrogenation Techniques in Derivative Synthesis

Catalytic hydrogenation plays a fundamental role in the synthesis of dienestrol derivatives, particularly in the preparation of reduced analogs and the modification of unsaturated systems. The technique has been extensively applied to the reduction of the carbon-carbon double bond in dienestrol to produce hexestrol derivatives, which exhibit different biological activities and pharmacological properties [8] [17].

The hydrogenation of dienestrol catechols protected at one ring has been successfully achieved using palladium on carbon (Pd/C) as the catalyst. The reaction typically employs 5 mol% Pd/C in tetrahydrofuran under a hydrogen atmosphere at room temperature for 24 hours, achieving yields of 90% for the reduction of the central double bond to produce hexestrol derivatives [8] [9]. This transformation is particularly valuable as it provides access to saturated analogs with altered biological activities.

The mechanism of catalytic hydrogenation involves the adsorption of both hydrogen and the alkene substrate onto the catalyst surface, followed by sequential transfer of hydrogen atoms to the carbon-carbon double bond. The stereochemistry of the reduction can be controlled through the choice of catalyst and reaction conditions, with palladium catalysts generally providing syn-addition of hydrogen atoms [17].

For more complex dienestrol derivatives containing conjugated diene systems, specialized catalysts such as rhodium complexes with chiral ligands (Rh-DuPHOS) have been employed to achieve highly regio- and enantioselective hydrogenation. These catalysts can achieve conversions exceeding 95% with excellent enantioselectivities, making them valuable for the synthesis of optically active derivatives [18].

The scope of catalytic hydrogenation in dienestrol synthesis extends beyond simple alkene reduction. The technique has been applied to the selective reduction of aromatic rings, the reduction of carbonyl groups, and the removal of benzyl protecting groups. Each application requires careful selection of catalyst, solvent, and reaction conditions to achieve the desired selectivity and yield [19] [20].

Recent advances in catalytic hydrogenation include the development of heterogeneous catalysts with improved activity and selectivity, as well as the application of flow chemistry techniques for continuous hydrogenation processes. These developments have made catalytic hydrogenation more efficient and environmentally friendly, supporting the preparative-scale synthesis of dienestrol derivatives [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

MINUTE NEEDLES FROM DILUTE ALC
WHITE NEEDLES FROM ETHANOL
COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

266.130679813 g/mol

Monoisotopic Mass

266.130679813 g/mol

Heavy Atom Count

20

LogP

5.9

Odor

Odorless

Appearance

White to off-white crystalline powder.

Melting Point

233-234
227-228 °C
PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/
SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C
MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RRW32X4U1F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of atrophic vaginitis and kraurosis vulvae.

Therapeutic Uses

Estrogens, Non-Steroidal
DIENESTROL, LIKE STILBESTROL, IS A NON-STEROIDAL ESTROGEN DERIVED FROM STILBENE. IT MAY BE ADMIN ORALLY OR APPLIED TOPICALLY. ITS USE ORALLY HAS NO ADVANTAGES OVER OTHER ORAL ESTROGENS, & NO ORAL PREPN ARE MARKETED. DIENESTROL IS PRIMARILY USED AS AN INTRAVAGINAL CREAM FOR ATROPHIC VAGINITIS OR PREPUBERTAL VULVOVAGINITIS.
MEDICATION (VET): SYNTHETIC ESTROGEN. THE DIACETATE FORM IS USED IN FEEDING TRIALS. PARENTERALLY, IN FUNCTIONAL STERILITY WHERE ADEQUATE ESTROGENS ARE LACKING FOR STIMULATION & MATURATION OF OVARIAN FOLLICLE IN CATTLE & OCCASIONALLY IN HORSES. ORALLY, FOR CHICKENS & TURKEYS TO IMPROVE TENDERNESS & APPEARANCE BY PROPER FAT DISTRIBUTION.
MEDICATION (VET): INCREASES FATTY LIVERS & SERUM CALCIUM, WHILE DECR BONE FRAGILITY IN CHICKENS. CAN BE USED INTRAVAGINALLY & INTRAUTERINE TO HELP RESTORE NORMAL EPITHELIAL GROWTH.
For more Therapeutic Uses (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Pharmacology

Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB01 - Dienestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC02 - Dienestrol

Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA.
ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/
THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

13029-44-2
84-17-3

Absorption Distribution and Excretion

Systemic absorption and mode of action of dienestrol are undetermined.Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
ESTROGENS USED IN THERAPY ARE ... READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, AND GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS. /ESTROGENS/
IN FACTORY WORKERS GYNECOMASTIA HAS FOLLOWED HANDLING OF DIETHYLSTIBESTROL WITHOUT GLOVES. /DIETHYLSTILBESTEROL/
URINARY EXCRETION RATE OF ESTROGENS IS QUITE SIMILAR WHETHER AGENTS ARE GIVEN ORALLY OR INTRAVENOUSLY, WHICH SUGGESTS THAT ABSORPTION OF MOST ESTROGENS FROM GI TRACT IS PROMPT & QUITE COMPLETE. /ESTROGENS/
ESTROGENS ARE PRACTICALLY INSOLUBLE IN WATER. WHEN DISSOLVED IN OIL AND INJECTED, THEY ARE RAPIDLY ABSORBED & QUICKLY METABOLIZED. ... INACTIVATION OF ESTROGEN IS CARRIED OUT MAINLY IN THE LIVER. /ESTROGENS/
For more Absorption, Distribution and Excretion (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
DIENESTROL YIELDS DIENESTROL-BETA-D-GLUCURONIDE IN RABBITS.
DIENESTROL IS A KNOWN METABOLITE OF DIETHYLSTILBESTROL IN PRIMATES & MICE; IT IS CONVERTED TO OMEGA-HYDROXY-DIENESTROL, WHICH IS EXCRETED IN CONJUGATED FORM ... RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .
RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

Wikipedia

Dienestrol
Capsazepine

Drug Warnings

DIENESTROL IS CONTRAINDICATED DURING PREGNANCY.
... DISADVANTAGE OF SOME SYNTHETIC ESTROGENIC CMPD IS THAT NAUSEA FOLLOWS USE OF ... MINIMUM EFFECTIVE DOSE IN SOME WOMEN, BUT ... NOT OVER 20% OF THOSE WHO USE MATERIALS CAREFULLY. IN SUCH WOMEN SYNTHETIC MATERIALS MUST BE REPLACED BY NATURAL PRODUCTS. /SYNTHETIC ESTROGEN/
Dienestrol has not been shown to be effective for any purpose during pregnancy, and use of the drug in pregnant women may cause severe harm to the fetus.
Dienestrol shares the toxic potentials of other estrogens, and the usual cautions, precautions, and contraindications associated with estrogen therapy should be observed.
For more Drug Warnings (Complete) data for DIENESTROL (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

DIENESTROL IS NOT KNOWN TO OCCUR NATURALLY.
... DO NOT ADMIN TO LAYING BIRDS OR BREEDING FLOCKS. AVOID CONTAMINATION WITH FEED OR WATER SUPPLY TO OTHER LIVESTOCK OR HUMANS.
Dienestrol is a synthetic nonsteroidal estrogen. The drug is structurally similar to diethylstilbestrol but differs structurally from diethylstilbestrol in the substitution of two unsaturated ethylidene groups for the two diethyl groups of diethylstilbestrol.

Analytic Laboratory Methods

HPLC ANALYSIS OF DIENESTROL AND ITS DOSAGE FORMS.
GLC DETERMINATION OF DIENESTROL IN DIENESTROL CREAM.
CONFIGURATION OF DIENESTROL BY X-RAY DIFFRACTION.
MASS SPECTRA OF DIENESTROL.
Determination of dienestrol by using a HPLC operated at room temperature. The apparatus is equipped with an UV detector capable of monitoring absorption at 254 nm. The flow rate is about 2 ml/min.

Clinical Laboratory Methods

A method was developed for the detection of diethylstilbestrol, together with dienestrol and hexestrol, using extraction with a single immunoaffinity column containing antibodies raised against diethylstilbestrol, followed by GC negative ion chemical ionization MS.
A procedure for the separation and identification of several anabolic substances from bovine urine samples is presented. Chromatographic separations of various group of anabolics in different eluting conditions were carried out in order to provide the possibility of an analytical application as extensive as possible.
A rapid and selective chromatographic method is described for the clean-up of anabolics in bovine urine using group fractionation.
The combination of supercritical fluid extraction/supercritical fluid chromatography-tandem MS was evaluated for the detection of residues of a small group of veterinary drugs in freeze-dried pig kidney.
STABLE DERIVATIVES FOR GC DETERMINATION OF DIENESTROL IN MEAT & ORGANS OF CATTLE.

Storage Conditions

Commercially available dienestrol vaginal cream should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a collapsible tube or tight container. Protect from freezing. /Dienestrol cream USP/

Interactions

Concurrent use with estrogens may alter the metabolism and protein binding of glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids.
Estrogens may cause amenorrhea, interfering with effects of bromocriptine. /Estrogen/
Calcium supplements: concurrent use with estrogens may increase calcium absorption. /Estrogen/
Concurrent use with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogen/
For more Interactions (Complete) data for DIENESTROL (9 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light

Dates

Modify: 2023-08-15
1: Hu WY, Kang XJ, Zhang C, Yang J, Ling R, Liu EH, Li P. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Apr 15;957:7-13. doi: 10.1016/j.jchromb.2014.02.036. Epub 2014 Mar 2. PubMed PMID: 24636894.
2: Nong S, Lin F, Huang X, Yuan D. Preparation of a stir bar sorptive extraction coating based on molecularly imprinted polymer and its application in the extraction of dienestrol and hexestrol in complicated samples. Se Pu. 2012 Nov;30(11):1133-42. PubMed PMID: 23451515.
3: Xu Q, Wang M, Yu S, Tao Q, Tang M. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst. 2011 Dec 7;136(23):5030-7. doi: 10.1039/c1an15494j. Epub 2011 Oct 12. PubMed PMID: 21994916.
4: Roner MR, Carraher CE Jr, Shahi K, Ashida Y, Barot G. Ability of Group IVB metallocene polyethers containing dienestrol to arrest the growth of selected cancer cell lines. BMC Cancer. 2009 Oct 7;9:358. doi: 10.1186/1471-2407-9-358. PubMed PMID: 19811643; PubMed Central PMCID: PMC2765989.
5: Dickson LC, MacNeil JD, Reid J, Fesser AC. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry. J AOAC Int. 2003 Jul-Aug;86(4):631-9. PubMed PMID: 14509418.
6: Inano H, Suzuki K, Ishii-Ohba H, Yamanouchi H, Takahashi M, Wakabayashi K. Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands pregnancy-dependently initiated with radiation. Carcinogenesis. 1993 Oct;14(10):2157-63. PubMed PMID: 8222069.
7: Bagnati R, Castelli MG, Airoldi L, Paleologo Oriundi M, Ubaldi A, Fanelli R. Analysis of diethylstilbestrol, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry. J Chromatogr. 1990 May 18;527(2):267-78. PubMed PMID: 2167323.
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